MBX2982

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

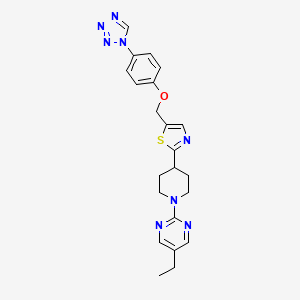

2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-5-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N8OS/c1-2-16-11-24-22(25-12-16)29-9-7-17(8-10-29)21-23-13-20(32-21)14-31-19-5-3-18(4-6-19)30-15-26-27-28-30/h3-6,11-13,15,17H,2,7-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHETUNSBORWKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC=C(S3)COC4=CC=C(C=C4)N5C=NN=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MBX2982 Mechanism of Action in Pancreatic Beta-Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MBX2982 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes. Its mechanism of action in pancreatic beta-cells is centered on the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). This guide provides a detailed overview of the molecular pathways, experimental validation, and quantitative effects of this compound on pancreatic beta-cell function.

Core Mechanism of Action in Pancreatic Beta-Cells

This compound exerts its effects on pancreatic beta-cells through a well-defined signaling cascade initiated by the activation of GPR119. This receptor is coupled to the stimulatory G protein, Gαs.[1] The binding of this compound to GPR119 triggers a conformational change in the receptor, leading to the activation of Gαs. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1][2]

The elevated cAMP levels then amplify the primary glucose-sensing pathway of the beta-cell, resulting in enhanced insulin secretion, particularly in the presence of high glucose concentrations.[1] This glucose-dependent action is a key feature of GPR119 agonists, minimizing the risk of hypoglycemia. The downstream effects of cAMP are mediated through two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3][4] Both PKA and Epac contribute to the potentiation of insulin granule exocytosis.[3][4]

Furthermore, this compound exhibits a dual mechanism of action by also stimulating the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells where GPR119 is also expressed.[1][5] GLP-1, in turn, acts on its own receptor on beta-cells, further augmenting cAMP production and insulin secretion.

Signaling Pathway of this compound in Pancreatic Beta-Cells

The signaling cascade initiated by this compound in pancreatic beta-cells is a critical component of its insulinotropic effect.

Quantitative Data

While comprehensive dose-response data for this compound in pancreatic beta-cells from peer-reviewed publications are limited, the following tables summarize the available quantitative information.

Table 1: In Vitro Activity of this compound on cAMP Accumulation

| Parameter | Cell Line | Value | Reference |

| Acute pEC50 | HEK-GPR119 | 8.79 ± 0.12 | [2] |

| Sustained pEC50 | HEK-GPR119 | 7.03 ± 0.13 | [2] |

Note: Data from a human embryonic kidney (HEK) cell line stably expressing human GPR119. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Qualitative Effects of this compound on Insulin Secretion and Related Parameters

| Experimental System | Effect | Observations | Reference |

| Isolated Islets | Stimulation of GSIS | Directly stimulates glucose-sensitive insulin secretion. | [1] |

| Male Patients with IFG | Enhanced GSIS | Evidence of enhanced GSIS during a graded glucose infusion. | [1] |

| Male Patients with IFG | Glucose Excursion | Significant reductions of 26-37% in a mixed meal tolerance test. | [1] |

| Male Patients with IFG | Glucagon | 17% reduction with a 300 mg dose in a mixed meal tolerance test. | [1] |

IFG: Impaired Fasting Glucose

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of GPR119 agonists like this compound in pancreatic beta-cells.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets

This protocol outlines the steps to measure insulin secretion from isolated islets in response to glucose, with and without a GPR119 agonist.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or human)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

-

This compound stock solution (in DMSO)

-

96-well plates

-

Insulin ELISA kit

Procedure:

-

Islet Preparation: After isolation, culture islets overnight to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate (5-10 islets per well) containing KRB buffer with low glucose. Incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Basal Secretion: Replace the pre-incubation buffer with fresh low-glucose KRB buffer, with or without the desired concentration of this compound. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

-

Stimulated Secretion: Replace the buffer with high-glucose KRB buffer, with or without the same concentration of this compound. Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express insulin secretion as ng/islet/hour or as a percentage of total insulin content (determined by lysing the islets). Calculate the stimulation index (high glucose/low glucose) for each condition.

Intracellular cAMP Accumulation Assay

This protocol describes how to measure changes in intracellular cAMP levels in a beta-cell line (e.g., MIN6) in response to this compound.

Materials:

-

MIN6 cells (or other suitable beta-cell line)

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS)

-

IBMX (a phosphodiesterase inhibitor)

-

This compound stock solution (in DMSO)

-

Forskolin (a positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Cell Culture: Plate MIN6 cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-treatment: Starve the cells in a serum-free medium for 2-4 hours prior to the assay.

-

Stimulation: Replace the medium with stimulation buffer containing IBMX (to prevent cAMP degradation). Add varying concentrations of this compound or control substances (vehicle, forskolin).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using the assay kit.

-

Data Analysis: Generate a dose-response curve by plotting cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value.

Conclusion

This compound acts as a GPR119 agonist in pancreatic beta-cells, initiating a Gαs-cAMP signaling cascade that potently enhances glucose-stimulated insulin secretion. This direct effect on beta-cells, coupled with its ability to stimulate the release of incretin hormones, underscores its potential as a therapeutic agent for type 2 diabetes. Further research to fully quantify its dose-dependent effects on insulin secretion and cAMP production in primary beta-cells will provide a more complete understanding of its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activators of PKA and Epac Distinctly Influence Insulin Secretion and Cytosolic Ca2+ in Female Mouse Islets Stimulated by Glucose and Tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epac: A new cAMP-binding protein in support of glucagon-like peptide-1 receptor-mediated signal transduction in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

GPR119 Signaling Pathway Activation by MBX-2982: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to a dual mechanism of action that improves glucose homeostasis.[1] GPR119 activation directly stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[2] Concurrently, it promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut, which in turn further potentiate insulin secretion.[3][4]

MBX-2982 is a potent and selective, orally available small-molecule agonist of GPR119.[5] Preclinical and clinical studies have demonstrated its potential to improve glycemic control through these dual mechanisms.[1][6] This technical guide provides an in-depth overview of the GPR119 signaling pathway and its activation by MBX-2982, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying processes.

GPR119 Signaling Pathway

GPR119 is a Class A G protein-coupled receptor that primarily couples to the stimulatory G protein, Gαs.[7] Upon agonist binding, such as with MBX-2982, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][7] The subsequent increase in intracellular cAMP levels is the central event that triggers the downstream effects of GPR119 activation.

In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, the rise in cAMP stimulates the secretion of GLP-1.[2][4]

Caption: GPR119 signaling pathway activation by MBX-2982.

Quantitative Data on MBX-2982 Activity

The potency and efficacy of MBX-2982 in activating the GPR119 signaling pathway have been quantified through various in vitro and in vivo studies.

In Vitro Activity of MBX-2982

The primary in vitro assay to determine the potency of GPR119 agonists is the measurement of cAMP accumulation in cells engineered to express the receptor.

| Cell Line | Assay Type | Parameter | Value | Reference |

| CHO cells (expressing human GPR119) | HTRF cAMP Assay | EC50 | 5 nM | [5] |

| HEK293 cells (expressing human GPR119) | HTRF cAMP Assay | pEC50 | 8.33 | [8] |

| HEK-GPR119 cells | Wash-resistant cAMP response | Concentration | 30 nM | [9] |

| CHO cells | cAMP Production | - | Increased | [10] |

| MCF-7 cells | - | EC50 | 3.9 nM | [2] |

In Vivo Efficacy of MBX-2982

In vivo studies in animal models are crucial to assess the physiological effects of GPR119 activation on glucose homeostasis and incretin secretion.

| Animal Model | Treatment | Effect | Quantitative Data | Reference |

| Normal KM Mice | Single oral dose (3, 10, 30 mg/kg) | Improved glucose tolerance | Reduced blood glucose at all test points | [6] |

| KK-Ay Mice (diabetic model) | Chronic treatment (10, 30 mg/kg for 4 weeks) | Improved glycemic control | Significantly reduced fasting blood glucose and triglycerides; significantly increased serum insulin | [6] |

| KK-Ay Mice (diabetic model) | Chronic treatment (30 mg/kg for 4 weeks) | Improved glucose tolerance | Significant reduction in glucose area under the curve (AUC) | [6] |

| C57BL/6 Mice | Single oral dose (10 mg/kg) | Increased GLP-1 secretion | Increased plasma GLP-1 levels without a glucose load | [5] |

| Humans with Impaired Fasting Glucose | 100 or 300 mg for 3-4 days | Improved glucose tolerance | Significant reductions in glucose excursion (26-37%) | [10] |

| Humans with Type 1 Diabetes | 600 mg daily for 14 days | Increased GLP-1 response | 17% higher GLP-1 response during a mixed-meal test | [11] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of MBX-2982.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is a competitive immunoassay to measure intracellular cAMP levels.

Objective: To determine the EC50 of MBX-2982 for GPR119-mediated cAMP production.

Materials:

-

HEK293 cells stably expressing human GPR119.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

MBX-2982.

-

cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells in a 384-well plate at a density of approximately 4,000 cells per well and incubate overnight.[4]

-

Compound Preparation: Prepare serial dilutions of MBX-2982 in the assay buffer.

-

Cell Stimulation: Remove the culture medium and add the different concentrations of MBX-2982 to the cells. Incubate for 30 minutes at room temperature.[4]

-

Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to each well, as per the manufacturer's instructions.

-

Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the 665/620 nm ratio. The specific signal is inversely proportional to the concentration of cAMP. Plot the signal ratio against the logarithm of the MBX-2982 concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Caption: Experimental workflow for the HTRF cAMP assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Objective: To assess the ability of MBX-2982 to stimulate Gαs protein activation via GPR119.

Materials:

-

Membrane preparations from cells expressing GPR119.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).

-

[³⁵S]GTPγS.

-

MBX-2982.

-

Scintillation proximity assay (SPA) beads or filter plates.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microplate, combine the cell membranes, assay buffer, and varying concentrations of MBX-2982.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits.

-

Termination and Separation:

-

Filtration Method: Terminate the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer to separate bound from unbound [³⁵S]GTPγS.

-

SPA Method: Add SPA beads to the wells to capture the membranes. The proximity of the bound [³⁵S]GTPγS to the beads generates a detectable signal.

-

-

Measurement: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the logarithm of the MBX-2982 concentration to generate a dose-response curve and determine the EC50 and Emax values.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo test evaluates the effect of a compound on glucose disposal.

Objective: To determine the effect of MBX-2982 on glucose tolerance in mice.

Materials:

-

Mice (e.g., C57BL/6 or a diabetic model like KK-Ay).

-

MBX-2982 formulated for oral gavage.

-

Glucose solution (e.g., 2 g/kg body weight).

-

Glucometer and test strips.

Procedure:

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[12]

-

Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

-

Compound Administration: Administer MBX-2982 or vehicle via oral gavage.

-

Glucose Challenge: After a set time post-compound administration (e.g., 30 minutes), administer the glucose solution via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time for both the vehicle and MBX-2982 treated groups. Calculate the area under the curve (AUC) for glucose excursion to quantify the improvement in glucose tolerance.

Logical Relationship of MBX-2982's Dual Mechanism of Action

The therapeutic potential of MBX-2982 stems from its ability to engage GPR119 in two key metabolic tissues, leading to a coordinated improvement in glucose control.

Caption: Dual mechanism of action of MBX-2982.

Conclusion

MBX-2982 demonstrates potent and selective agonism of the GPR119 receptor, leading to the activation of the Gαs-adenylyl cyclase-cAMP signaling cascade. This results in a dual therapeutic effect: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the indirect potentiation of insulin secretion via the release of incretin hormones from the intestine. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on GPR119-targeted therapies for metabolic diseases. The multifaceted mechanism of action of GPR119 agonists like MBX-2982 holds significant promise for the future of type 2 diabetes management.

References

- 1. protocols.io [protocols.io]

- 2. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]

- 7. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MBX-2982 (SAR 260093) | GPR119 agonist | Probechem Biochemicals [probechem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tierschutz.uzh.ch [tierschutz.uzh.ch]

MBX2982 and Glucose-Stimulated Insulin Secretion (GSIS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MBX2982 is a potent and selective, orally active agonist of the G protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, positioning it as a key regulator of glucose homeostasis. This compound leverages a dual mechanism of action to enhance glucose-stimulated insulin (B600854) secretion (GSIS). It directly stimulates insulin release from pancreatic β-cells and also promotes the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. This dual action offers a promising therapeutic strategy for the management of type 2 diabetes mellitus by improving glycemic control. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its underlying signaling pathways, and detailed experimental protocols for its evaluation.

Mechanism of Action: A Dual Approach to GSIS Enhancement

This compound's primary pharmacological effect is the potentiation of GSIS through the activation of GPR119. This is achieved through two synergistic pathways:

-

Direct Action on Pancreatic β-Cells: this compound binds to GPR119 on the surface of pancreatic β-cells. As a Gαs-coupled receptor, its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP enhances insulin secretion in a glucose-dependent manner, minimizing the risk of hypoglycemia.[1][2]

-

Incretin Hormone Secretion: this compound also activates GPR119 on enteroendocrine L-cells in the gastrointestinal tract. This stimulates the release of incretin hormones, most notably GLP-1.[1][3] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells, further amplifying glucose-dependent insulin secretion.[2] This indirect mechanism contributes significantly to the overall glucose-lowering effect of this compound.

Signaling Pathway of this compound in Pancreatic β-Cells

The binding of this compound to GPR119 initiates a well-defined signaling cascade within the pancreatic β-cell, ultimately leading to enhanced insulin exocytosis.

Caption: GPR119 signaling cascade in pancreatic β-cells.

The key downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (EPAC2).[4][5]

-

PKA Pathway: Activated PKA phosphorylates various proteins involved in the exocytotic machinery, including components of the SNARE complex and ion channels. This leads to increased calcium influx and sensitization of the secretory granules to calcium, thereby promoting insulin release.[4]

-

EPAC2 Pathway: EPAC2 acts as a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. The EPAC2/Rap1 signaling pathway is involved in the mobilization and priming of insulin granules, increasing the size of the readily releasable pool of granules at the plasma membrane.[6]

Quantitative Data Presentation

In Vitro Potency

The potency of this compound in activating the GPR119 receptor has been determined in various cell-based assays.

| Assay System | Parameter | Value | Reference |

| CHO cells expressing human GPR119 | EC50 (cAMP production) | 5 nM | [1] |

| HEK293 cells expressing human GPR119 | EC50 (cAMP accumulation) | 2.758 µM (for a similar GPR119 agonist, ZSY-04) | [3] |

Preclinical Efficacy in Animal Models

Preclinical studies in rodent models of type 2 diabetes have demonstrated the glucose-lowering effects of this compound.

| Animal Model | Treatment | Key Findings | Reference |

| KM Mice | Single oral dose (3, 10, 30 mg/kg) | Dose-dependent reduction in blood glucose. | [7] |

| KK-Ay Mice | 4-week treatment (10, 30 mg/kg) | Significant reduction in fasting blood glucose and triglycerides; remarkable increase in serum insulin; significant reduction in the area under the glucose curve (30 mg/kg). | [7] |

| C57BL/6 Mice | Single oral dose (10 mg/kg) | Increased plasma GLP-1 levels without a glucose load. | [8] |

Clinical Trial Results

This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase 1a Study in Healthy Volunteers [3]

| Parameter | Dosage | Outcome |

| Safety & Tolerability | 10 - 1000 mg | Well tolerated with no dose-related adverse events. |

| Pharmacokinetics | Single ascending doses | Rapid absorption and a half-life consistent with once-daily dosing. |

| Pharmacodynamics | Following a mixed meal | Dose-dependent reductions in glucose and increases in GLP-1. |

Phase 1b Study in Male Patients with Impaired Fasting Glucose (IFG) [1][2]

| Parameter | Dosage | Outcome |

| Glucose Excursion (MMTT) | 100 or 300 mg for 3-4 days | Significant reductions of 26-37% (31-44% in patients with higher baseline FPG). |

| Glucagon (B607659) (MMTT) | 300 mg dose | 17% reduction. |

| GSIS (Graded Glucose Infusion) | 100 or 300 mg for 4 days | Evidence of enhanced GSIS (p=0.07). |

Phase 2a Study in Patients with Type 1 Diabetes (NCT04432090) [9][10]

| Parameter | Dosage | Outcome |

| Glucagon Counterregulation to Hypoglycemia | 600 mg daily for 14 days | No significant improvement in glucagon response. |

| GLP-1 Response (MMTT) | 600 mg daily for 14 days | 17% higher compared to placebo, demonstrating target engagement. |

Experimental Protocols

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to assess the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., MIN-6) or isolated islets.

Materials:

-

MIN-6 cells or isolated rodent/human islets

-

Culture medium (e.g., DMEM with 10% FBS)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% BSA, pH 7.4.

-

Low glucose KRBH (2.8 mM glucose)

-

High glucose KRBH (16.7 mM glucose)

-

This compound stock solution (in DMSO) and serial dilutions

-

Insulin ELISA kit

-

24-well or 96-well culture plates

Procedure:

-

Cell Seeding: Seed MIN-6 cells in a 24-well plate and culture until they reach 80-90% confluency. For islets, use a sufficient number of size-matched islets per condition.

-

Pre-incubation: Gently wash the cells/islets twice with KRBH buffer containing low glucose (2.8 mM). Then, pre-incubate in low glucose KRBH for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Stimulation: Discard the pre-incubation buffer. Add fresh low glucose (2.8 mM) or high glucose (16.7 mM) KRBH buffer containing different concentrations of this compound or vehicle (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Carefully collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well. Express the results as fold-change over the vehicle control at the respective glucose concentrations.

Caption: Workflow for an in vitro GSIS assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol evaluates the effect of this compound on glucose tolerance in an animal model.

Materials:

-

Male C57BL/6 mice or other appropriate diabetic model (e.g., KK-Ay mice)

-

This compound formulation for oral gavage

-

Vehicle control

-

Glucose solution (2 g/kg body weight)

-

Blood glucose meter and test strips

-

Blood collection tubes (for insulin and GLP-1 measurement)

Procedure:

-

Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.

-

Baseline Measurement (t = -30 min): Take a baseline blood sample from the tail vein to measure fasting blood glucose, insulin, and GLP-1 levels.

-

Compound Administration (t = -30 min): Administer this compound or vehicle via oral gavage.

-

Glucose Challenge (t = 0 min): Administer a glucose solution (2 g/kg) via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.

-

Hormone Measurement: Process the collected blood to plasma and store at -80°C for subsequent analysis of insulin and GLP-1 levels using ELISA kits.

-

Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) for glucose. Compare the AUC between the this compound-treated and vehicle-treated groups. Analyze the changes in insulin and GLP-1 levels over time.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Achieving “PeaK-A” Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of cAMP signalling in insulin granule exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]

- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

The Role of MBX2982 in GLP-1 and GIP Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MBX2982 is a selective, orally available G protein-coupled receptor 119 (GPR119) agonist that has been investigated for the treatment of type 2 diabetes. Its mechanism of action is centered on a dual approach: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the potentiation of incretin (B1656795) hormone release, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells in the gastrointestinal tract. This guide provides a comprehensive overview of the role of this compound in GLP-1 and GIP secretion, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Mechanism of Action: GPR119 Agonism and Incretin Secretion

This compound exerts its effects by binding to and activating GPR119, a Gαs-coupled receptor predominantly expressed on pancreatic β-cells and intestinal L-cells and K-cells.[1] Activation of GPR119 in the gut stimulates the release of the incretin hormones GLP-1 and GIP.[2] These hormones, in turn, play a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion from the pancreas.[3] This dual action of directly stimulating insulin release and augmenting incretin secretion makes GPR119 agonists like this compound a promising therapeutic strategy for type 2 diabetes.[3]

Signaling Pathway

The activation of GPR119 by this compound initiates a downstream signaling cascade mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the secretion of GLP-1 and GIP from enteroendocrine cells.

Quantitative Data on GLP-1 and GIP Secretion

Several studies have demonstrated the ability of this compound to increase the secretion of GLP-1 and GIP. The following tables summarize the available quantitative data from preclinical and clinical investigations.

Table 1: Preclinical In Vivo Data

| Species | Model | Treatment | Outcome | Reference |

| Mice & Rats | Normal | This compound | Increased plasma GLP-1 and GIP during an Oral Glucose Tolerance Test (OGTT).[2] | [2] |

| C57BL/6 Mice | Normal, fasted | This compound (10 mg/kg, oral gavage) | Increased plasma GLP-1 levels without a glucose load.[4] | [4] |

Table 2: Clinical Data

| Study Phase | Population | Treatment | Outcome | Reference |

| Phase 1a | Healthy Volunteers | This compound (10 - 1000 mg, single ascending dose) | Dose-dependent increases in GLP-1 following a mixed meal.[3] | [3] |

| Phase 2a | Participants with Type 1 Diabetes | This compound (600 mg daily for 14 days) | 17% higher GLP-1 response during a mixed-meal test compared to placebo.[5][6] | [5][6] |

| Phase 1 | Subjects with Impaired Fasting Glucose or Impaired Glucose Tolerance | This compound (100 or 300 mg for 4 days) | Statistically significant increases in insulin secretion during a graded glucose infusion.[7] | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's effect on incretin secretion.

In Vitro GLP-1 Secretion Assay

This assay is designed to measure the direct effect of this compound on GLP-1 secretion from enteroendocrine cell lines.

Objective: To quantify the amount of GLP-1 released from cultured enteroendocrine cells (e.g., GLUTag or STC-1) in response to this compound stimulation.

Materials:

-

GLUTag or STC-1 cell line

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Krebs-Ringer Bicarbonate Buffer (KRBB)

-

This compound compound

-

DPP-4 inhibitor

-

GLP-1 ELISA kit

Procedure:

-

Cell Culture: Culture GLUTag or STC-1 cells in DMEM supplemented with 10% FBS and appropriate antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Seeding: Seed cells into 24- or 96-well plates at a desired density and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with KRBB and pre-incubate in KRBB for 1-2 hours at 37°C to establish baseline conditions.

-

Stimulation: Replace the pre-incubation buffer with KRBB containing various concentrations of this compound and a DPP-4 inhibitor (to prevent GLP-1 degradation). Incubate for a specified period (e.g., 2 hours) at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well.

-

GLP-1 Measurement: Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express GLP-1 secretion as a fold change over the vehicle-treated control group.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose tolerance and incretin secretion in response to an oral glucose challenge in animal models.

Objective: To measure plasma levels of GLP-1 and GIP in response to an oral glucose load following the administration of this compound in rodents.

Materials:

-

Mice or rats

-

This compound compound

-

Glucose solution (e.g., 2 g/kg body weight)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

DPP-4 inhibitor

-

ELISA kits for GLP-1 and GIP

Procedure:

-

Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water.

-

Compound Administration: Administer this compound or vehicle via oral gavage at a predetermined time before the glucose challenge.

-

Baseline Blood Sample: Collect a baseline blood sample (t=0 min) from the tail vein or another appropriate site.

-

Glucose Challenge: Administer a glucose solution via oral gavage.

-

Serial Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). It is recommended to add a DPP-4 inhibitor to the blood collection tubes to preserve active incretins.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Incretin Measurement: Measure the concentrations of GLP-1 and GIP in the plasma samples using specific ELISA kits.

-

Data Analysis: Plot the plasma incretin concentrations over time and calculate the area under the curve (AUC) for statistical comparison between treatment groups.

Mixed-Meal Tolerance Test (MMTT)

The MMTT assesses the physiological response to a meal containing a mixture of macronutrients, providing a more comprehensive evaluation of incretin secretion.

Objective: To evaluate the effect of this compound on postprandial GLP-1 and GIP secretion in human subjects.

Materials:

-

Standardized liquid meal (e.g., Ensure® or Boost®)

-

This compound or placebo

-

Intravenous catheter

-

Blood collection tubes (containing a DPP-4 inhibitor)

Procedure:

-

Fasting: Participants fast overnight.

-

Baseline Sample: A baseline blood sample is drawn.

-

Drug Administration: Participants receive a single dose of this compound or placebo.

-

Meal Ingestion: After a specified period, participants consume a standardized liquid meal within a set timeframe.

-

Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., every 30 minutes) for several hours post-meal.

-

Plasma Analysis: Plasma is separated and analyzed for GLP-1 and GIP concentrations using validated assays.

-

Data Analysis: The change in incretin levels from baseline and the total AUC are calculated and compared between the this compound and placebo groups.

Conclusion and Future Directions

This compound, as a GPR119 agonist, effectively stimulates the secretion of the key incretin hormones GLP-1 and GIP. This mechanism, combined with its direct effects on pancreatic β-cells, underscores its potential as a therapeutic agent for type 2 diabetes. The available preclinical and clinical data consistently demonstrate the ability of this compound to enhance incretin release.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolex, Inc. Announces Positive Phase 1 Clinical Trial Results of MBX-2982 - BioSpace [biospace.com]

Preclinical Efficacy of MBX-2982 in Diabetic Mouse Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical studies investigating the efficacy of MBX-2982, a G protein-coupled receptor 119 (GPR119) agonist, in diabetic mouse models. The data herein is compiled from publicly available research to facilitate further investigation and drug development efforts in the field of metabolic diseases.

Core Findings: Efficacy of MBX-2982 in a Type 2 Diabetes Mouse Model

Preclinical studies in KK-Ay mice, a model for obese type 2 diabetes, have demonstrated the therapeutic potential of MBX-2982. Chronic oral administration of MBX-2982 over a four-week period resulted in significant improvements in key metabolic parameters.

Table 1: Effects of 4-Week MBX-2982 Treatment in KK-Ay Diabetic Mice[1]

| Parameter | Vehicle Control | MBX-2982 (10 mg/kg) | MBX-2982 (30 mg/kg) |

| Fasting Blood Glucose | No significant change | Significantly reduced | Significantly reduced |

| Serum Triglycerides | No significant change | Significantly reduced | Significantly reduced |

| Serum Insulin (B600854) | No significant change | Remarkably increased | Remarkably increased |

| Glucose Tolerance (AUC) | No significant change | Not specified | Significantly reduced |

Note: Specific quantitative values were not available in the reviewed literature; the table reflects the reported qualitative outcomes.

In addition to studies in diabetic models, the effect of MBX-2982 was also evaluated in normal Kunming (KM) mice. A single oral administration of MBX-2982 at doses of 3, 10, and 30 mg/kg led to a reduction in blood glucose at all tested time points, highlighting its hypoglycemic effect even in non-diabetic conditions[1].

Mechanism of Action: The GPR119 Signaling Pathway

MBX-2982 exerts its effects by activating GPR119, a G protein-coupled receptor predominantly expressed on pancreatic β-cells and intestinal L-cells[2][3][4]. The activation of GPR119 initiates a signaling cascade that plays a crucial role in glucose homeostasis.

Upon binding of MBX-2982, GPR119 couples to the Gs alpha subunit of the G protein complex. This activation stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP)[2][3][5]. The subsequent increase in intracellular cAMP levels leads to two primary downstream effects:

-

In Pancreatic β-cells: Elevated cAMP levels promote glucose-dependent insulin secretion.

-

In Intestinal L-cells: Increased cAMP stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that further enhances insulin secretion and promotes satiety.

This dual mechanism of action, directly stimulating insulin release and augmenting it through incretin secretion, underscores the therapeutic potential of GPR119 agonists like MBX-2982.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments conducted to evaluate the efficacy of MBX-2982.

Chronic Efficacy Study in KK-Ay Diabetic Mice

This protocol outlines the long-term administration of MBX-2982 to a diabetic mouse model to assess its sustained therapeutic effects.

-

Animal Model: Male KK-Ay mice, a model of obese type 2 diabetes.

-

Acclimatization: Animals are acclimatized for at least one week prior to the commencement of the study.

-

Grouping: Mice are randomly assigned to three groups: Vehicle control, MBX-2982 (10 mg/kg), and MBX-2982 (30 mg/kg).

-

Drug Administration:

-

MBX-2982 is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

The suspension or vehicle is administered orally once daily via gavage for four consecutive weeks.

-

-

Parameter Measurement:

-

Fasting Blood Glucose: Measured weekly from tail vein blood after a 4-6 hour fast.

-

Serum Triglycerides and Insulin: At the end of the 4-week treatment period, blood is collected from fasted mice for serum separation and analysis.

-

-

Oral Glucose Tolerance Test (OGTT): Performed at the end of the study.

-

Mice are fasted overnight (approximately 16 hours) with free access to water.

-

A baseline blood glucose sample (t=0) is collected from the tail vein.

-

A glucose solution (2 g/kg body weight) is administered orally.

-

Blood glucose levels are measured at 30, 60, and 120 minutes post-glucose administration.

-

The Area Under the Curve (AUC) for glucose is calculated to assess glucose tolerance.

-

References

The GPR119 Agonist MBX2982: An In-Depth Technical Guide to its In Vitro Effects on cAMP Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2982 is a selective, orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a key regulator of glucose homeostasis.[3] As a Gαs-coupled receptor, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This elevation in cAMP is a critical signaling event that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2][4] Consequently, GPR119 agonists like this compound have been investigated as potential therapeutics for type 2 diabetes.[3] This technical guide provides a comprehensive overview of the in vitro effects of this compound on cAMP levels, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Quantitative Data Summary

The potency of this compound in stimulating cAMP production has been evaluated in various in vitro cell-based assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: Potency of this compound in cAMP Accumulation Assays

| Parameter | Value | Cell Line | Assay Type | Reference |

| Acute pEC50 | 8.79 ± 0.12 | Not Specified | cAMP Accumulation | [1] |

| Acute EC50 | ~1.6 nM | Not Specified | cAMP Accumulation | Calculated from[1] |

| Sustained pEC50 | 7.03 ± 0.13 | Not Specified | cAMP Accumulation | [1] |

| Sustained EC50 | ~93.3 nM | Not Specified | cAMP Accumulation | Calculated from[1] |

| EC50 | 3.9 nM | CHO cells expressing human GPR119 | cAMP Accumulation | [5] |

Table 2: Qualitative and Semi-Quantitative Effects of this compound on cAMP Signaling

| Concentration | Effect | Cell Line | Assay Type | Reference |

| 1 µM | Significantly increased cAMP accumulation in chronic incubation/washout experiments (P<0.01) | Not Specified | cAMP Accumulation with IBMX | [1] |

| Not Specified | Increases cyclic AMP levels | CHO cells expressing human GPR119 | Not Specified | [3][6] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and experimental procedures involved in assessing the effect of this compound on cAMP levels, the following diagrams are provided.

GPR119 Signaling Pathway

Caption: GPR119 signaling cascade initiated by this compound.

Experimental Workflow: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Caption: Workflow for an HTRF-based cAMP accumulation assay.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Accumulation Assay

This protocol is adapted from standard methodologies for measuring cAMP production in cells expressing GPR119.[7]

a. Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

This compound and a reference GPR119 agonist

-

cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)

-

384-well white, opaque microplates

b. Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[7]

-

Compound Preparation: On the day of the assay, prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Cell Stimulation: Carefully remove the culture medium from the wells. Add the prepared compound dilutions to the cells.[7]

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.[7]

-

Final Incubation: Incubate the plate for 1 hour at room temperature, ensuring it is protected from light.[7]

-

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at both 620 nm (cryptate emission) and 665 nm (d2 emission).[7]

-

Data Analysis: Calculate the 665/620 nm ratio for each well. The ratio is inversely proportional to the amount of cAMP produced. Plot the ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.[7]

GloSensor™ cAMP Assay for Dynamic Measurement

This protocol allows for the real-time measurement of cAMP changes in live cells.

a. Materials:

-

HEK293 cells transiently or stably expressing GPR119

-

pGloSensor™-22F cAMP Plasmid

-

Transfection reagent

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.01% fatty acid-free BSA, pH 7.4)

-

GloSensor™ cAMP Reagent

-

This compound

-

White, clear-bottom 96-well plates

b. Procedure:

-

Transfection: Co-transfect HEK293 cells with the GPR119 expression vector and the pGloSensor™-22F cAMP plasmid.

-

Cell Plating: 24-30 hours post-transfection, re-plate the cells onto a white 96-well cell culture plate and incubate overnight.

-

Equilibration: Replace the growth medium with equilibration medium containing the GloSensor™ cAMP Reagent (typically 2% v/v). Equilibrate the cells for 2 hours at room temperature or 37°C, as recommended by the manufacturer.

-

Compound Addition: Prepare a concentrated stock solution of this compound. Add the desired final concentration of this compound to the wells.

-

Luminescence Reading: Immediately begin reading luminescence at regular intervals using a plate-reading luminometer to detect dynamic changes in cAMP levels over time.

-

Data Analysis: Express the cAMP responses at each time point as a fold change over vehicle-treated control cells.[1]

Conclusion

This compound is a potent GPR119 agonist that robustly stimulates cAMP production in vitro in a dose-dependent manner. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments to further investigate the pharmacology of this compound and other GPR119 agonists. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the underlying biological and technical processes. The sustained signaling properties of this compound, as indicated by the difference between its acute and sustained pEC50 values, suggest complex interactions with the receptor and/or cell membrane that warrant further investigation.[1][8] Understanding these in vitro characteristics is crucial for the continued exploration of GPR119 as a therapeutic target for metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Sustained wash-resistant receptor activation responses of GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

MBX2982: A Comprehensive Technical Guide on a Novel GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX2982 is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] Preclinical and clinical studies have demonstrated that this compound functions through a unique dual mechanism of action: directly stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from intestinal enteroendocrine cells.[1][4][5] This dual action offers the potential for improved glycemic control, preservation of β-cell health, and potential for weight management.[1][3] This guide provides an in-depth overview of the structural and functional characteristics of this compound, including its mechanism of action, signaling pathways, and a summary of key experimental findings.

Structural Characteristics

This compound, also known as SAR-260093, is a small molecule with the following chemical properties:

| Property | Value |

| IUPAC Name | 4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole[3] |

| Chemical Formula | C22H24N8OS[3] |

| Molecular Weight | 448.54 g/mol [3] |

| CAS Number | 1037792-44-1[3] |

Functional Characteristics and Mechanism of Action

This compound exerts its therapeutic effects primarily through the activation of GPR119, a Class A G protein-coupled receptor predominantly expressed on pancreatic β-cells and intestinal L-cells and K-cells.[4]

Signaling Pathway

Activation of GPR119 by this compound initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] This increase in cAMP is a key second messenger that mediates the downstream effects of this compound. In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS).[7] In intestinal enteroendocrine cells, the rise in cAMP triggers the release of incretin hormones, GLP-1 and GIP.[1][7] These incretins, in turn, act on their respective receptors on pancreatic β-cells to further potentiate insulin secretion in a glucose-dependent manner.[5][8]

Preclinical and Clinical Data

Preclinical Studies

A summary of key findings from preclinical studies is presented below:

| Parameter | Model | Treatment | Key Findings | Reference |

| Glucose Tolerance | KM mice | Single oral dose (3, 10, 30 mg/kg) | Reduced blood glucose at all tested time points. | [9] |

| Hypoglycemic Effect | KK-Ay mice | Oral administration (10, 30 mg/kg) for 4 weeks | Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin. | [9] |

| Incretin Release | C57BL/6 mice | Single oral dose (10 mg/kg) | Increased plasma GLP-1 levels without a glucose load. | [2] |

| Pharmacokinetics | Rats | Single oral dose (4 mg/kg) | Oral bioavailability of 35.2% (suspension) and 98.2% (solution). | [9] |

| Hepatic Lipogenesis | Mice on high-fat diet | Oral administration | Inhibited hepatic lipid accumulation and expression of SREBP-1 and related genes. | [3] |

Clinical Studies

This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in humans.

| Study Phase | Population | Dosing | Key Findings | Reference |

| Phase 1a | 60 healthy volunteers | Single ascending doses (10 - 1000 mg) | Well-tolerated with no dose-related adverse events. Rapidly absorbed with a half-life consistent with once-daily dosing. Showed dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. | [1] |

| Phase 2a | 18 participants with Type 1 Diabetes | 600 mg daily for 14 days | Did not improve glucagon (B607659) counterregulatory responses to hypoglycemia. Increased fasting GLP-1 and its response during a mixed-meal test, indicating target engagement. | [10][11] |

Experimental Protocols

In Vivo Glucose Tolerance Test in Mice

-

Animal Model: Kunming (KM) mice.

-

Procedure:

-

Mice were fasted overnight.

-

This compound was administered orally at doses of 3, 10, and 30 mg/kg.

-

After a specified time, a glucose solution was administered orally.

-

Blood samples were collected at various time points to measure blood glucose levels.[9]

-

Phase 1a Clinical Trial Protocol

-

Study Design: Randomized, placebo-controlled, double-blind, ascending-dose clinical trial.

-

Participants: 60 healthy male and female volunteers.

-

Intervention: Single oral doses of this compound ranging from 10 mg to 1000 mg, or placebo.

-

Primary Endpoints: Safety and tolerability.

-

Secondary Endpoints: Pharmacokinetics (absorption, half-life) and pharmacodynamics (effects on glucose and GLP-1 levels after a mixed meal).[1]

Other Potential Therapeutic Applications

Recent research has suggested that GPR119 agonists, including this compound, may have therapeutic potential beyond diabetes. Studies have explored its role in inhibiting autophagy, which could enhance the efficacy of certain cancer therapies.[6] Specifically, this compound was shown to inhibit gefitinib-induced autophagy in MCF-7 breast cancer cells, and this effect was dependent on GPR119 signaling.[6]

Conclusion

This compound is a well-characterized GPR119 agonist with a dual mechanism of action that favorably impacts glucose homeostasis. Its ability to stimulate glucose-dependent insulin secretion and incretin hormone release has been demonstrated in both preclinical and clinical settings. While its development for type 2 diabetes has been the primary focus, emerging research suggests other potential therapeutic avenues. The data summarized in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of GPR119 agonism and the specific profile of this compound.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

MBX2982: A Selective G Protein-Coupled Receptor 119 Agonist - A Technical Guide

Abstract

MBX2982 is a potent and selective, orally available agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by this compound initiates a dual mechanism of action that promotes glucose homeostasis. Firstly, it directly stimulates glucose-dependent insulin (B600854) secretion (GSIS) from pancreatic β-cells. Secondly, it enhances the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut. This dual action presents a promising therapeutic strategy for the management of type 2 diabetes mellitus. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols.

Mechanism of Action

GPR119 is a Gs alpha subunit (Gαs)-coupled receptor.[1] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels in pancreatic β-cells potentiates insulin secretion in a glucose-dependent manner.[1] In intestinal L-cells, elevated cAMP triggers the secretion of GLP-1 and GIP.[2] These incretin hormones, in turn, further enhance glucose-stimulated insulin secretion from the pancreas.[3] Recent structural studies have provided cryo-electron microscopy images of the human GPR119-Gs signaling complex bound to this compound, offering detailed insights into its activation mechanism.

Signaling Pathway of this compound at the GPR119 Receptor

Quantitative Pharmacological Data

The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic properties of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Assay Type | Value | Reference |

| pEC₅₀ | Not Specified | GPR119 cAMP assay | 8.33 | [4] |

| EC₅₀ | CHO cells | cAMP Production (HTRF) | 5 µM (0.005 mM) | [2] |

| IC₅₀ (Cytotoxicity) | CHO-K1, HFL1, L929, NIH3T3, Vero | Cytotoxicity Assay | > 100 µM | [2] |

Table 2: Preclinical In Vivo Data for this compound

| Animal Model | Dosing | Duration | Key Findings | Reference |

| KM Mice | 3, 10, 30 mg/kg (single dose, oral) | Acute | Dose-dependent reduction in blood glucose at all tested time points. | [1] |

| KK-Ay Mice | 10, 30 mg/kg (daily, oral) | 4 weeks | Significant reduction in fasting blood glucose and triglycerides. Remarkable increase in serum insulin. Significant reduction in AUC for glucose at 30 mg/kg. | [1] |

| Rats | Not Specified | Acute | Enhanced insulin secretion during hyperglycemic clamps. | [5] |

| Mice and Rats | Not Specified | Acute | Lowered glucose excursion and increased plasma GLP-1 and GIP during an Oral Glucose Tolerance Test (OGTT). | [5] |

Table 3: Clinical Trial Data for this compound

| Phase | Population | Dosing | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Phase 1a | Healthy Volunteers | 10 - 1000 mg (single ascending dose) | Acute | Well tolerated. Pharmacokinetics consistent with once-daily dosing. Dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. |[3][6] | | Phase 1b | Males with Impaired Fasting Glucose | 100 or 300 mg (daily) | 4 days | Significant reductions in glucose excursion (26-37%) and glucagon (B607659) (17% at 300 mg) in a Mixed Meal Tolerance Test (MMTT). |[6] | | Phase 2 | Type 2 Diabetes | 10 mg and 75 mg (daily) | 28 days | Significant decrease in 24-hour weighted mean glucose. |[5] | | Phase 2a | Type 1 Diabetes | 600 mg (daily) | 14 days | No significant improvement in glucagon counter-regulation during hypoglycemia. 17% higher GLP-1 response during an MMTT, confirming target engagement. |[7] |

Table 4: Pharmacokinetic Profile of this compound in Rats

| Formulation | Dose | Route | Oral Bioavailability (%) | Reference |

| Suspension (0.4% CMC) | 4 mg/kg | Oral | 35.2 | [1] |

| Solution (DMSO-Cremopor EL-NS=1:1:8) | 4 mg/kg | Oral | 98.2 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate cAMP production in cells expressing the human GPR119 receptor.

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK-GPR119).

-

Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Assay buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

This compound and a reference GPR119 agonist.

-

cAMP detection kit (e.g., HTRF cAMP assay kit or GloSensor™ cAMP Reagent).

-

384-well white, opaque microplates.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Seeding: Seed HEK-GPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Cell Stimulation: Remove the culture medium from the wells and replace it with assay buffer containing the phosphodiesterase inhibitor. Add the diluted compounds to the respective wells. Incubate for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes) at room temperature.

-

Detection: Add the cAMP detection reagents according to the manufacturer's protocol. For HTRF assays, this typically involves adding a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate. For bioluminescent assays like GloSensor™, the luminescence is read directly.

-

Data Analysis: Measure the signal (e.g., fluorescence ratio for HTRF, luminescence for GloSensor™) using a plate reader. Plot the signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Experimental Workflow: cAMP Accumulation Assay

References

- 1. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. MBX-2982 (SAR 260093) | GPR119 agonist | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Analysis of Early-Phase Clinical Trial Results for MBX-2982

MBX-2982 is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119), a novel target for the treatment of type 2 diabetes.[1][2] Preclinical and early-phase clinical studies have investigated its potential to improve glycemic control through a unique dual mechanism of action. This document provides a detailed overview of the available data from these early-phase trials, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

GPR119 is a Gαs-coupled receptor predominantly expressed in the pancreatic β-cells and intestinal enteroendocrine L-cells.[3][4] Its activation is central to the regulation of postprandial glycemia.[3] MBX-2982 leverages this by functioning as a potent GPR119 agonist.[1]

The therapeutic hypothesis is based on a dual mechanism:

-

Direct Pancreatic Action : MBX-2982 directly stimulates GPR119 on pancreatic β-cells, leading to enhanced glucose-stimulated insulin (B600854) secretion (GSIS).[1][5]

-

Indirect Incretin (B1656795) Effect : It activates GPR119 on intestinal L-cells, stimulating the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5][6] These hormones, in turn, promote insulin secretion and suppress glucagon (B607659), further contributing to glucose homeostasis.[7][8]

Activation of the GPR119 receptor by MBX-2982 initiates a Gs protein-mediated signaling cascade that activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4]

Early-Phase Clinical Trial Data

MBX-2982 has been evaluated in several Phase 1 and Phase 2 clinical trials to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[6]

This initial study in humans aimed to establish the safety and tolerability of single ascending doses of MBX-2982.[1]

| Table 1: Phase 1a Study Design | |

| Study Design | Randomized, placebo-controlled, double-blind, single ascending-dose[1] |

| Participant Population | 60 healthy male and female volunteers[1] |

| Dose Range | 10 mg to 1000 mg[1] |

| Key Assessments | Safety, tolerability, pharmacokinetics, and pharmacodynamic response (glucose and GLP-1) following a mixed meal[1] |

Key Outcomes:

-

Safety and Tolerability : All doses were well tolerated, with no dose-related adverse events observed.[1]

-

Pharmacokinetics : The drug was rapidly absorbed and demonstrated a half-life consistent with once-daily dosing.[1]

-

Pharmacodynamics : Following a mixed meal, MBX-2982 showed dose-dependent increases in GLP-1 and corresponding reductions in glucose.[1]

Following the promising Phase 1a results, a multiple-dose study was conducted in the target patient population to assess the effects on glycemic control after several days of dosing.[3][5]

| Table 2: Phase 1b Study Design | |

| Study Design | Multiple dose study[1][5] |

| Participant Population | Male patients with Impaired Fasting Glucose (IFG)[3][5] |

| Dosing Regimen | 100 mg or 300 mg daily for 3 to 4 days[3][5] |

| Key Assessments | Mixed Meal Tolerance Test (MMTT) on Day 3, Graded Glucose Infusion (GGI) on Day 4[3][5] |

The study yielded significant pharmacodynamic results, providing clinical validation of the proposed dual mechanism of action.

| Table 3: Phase 1b Quantitative Results | Result | Dose | Significance |

| Glucose Excursion Reduction (MMTT) | 26 - 37%[3][5] | 100 mg & 300 mg | Significant |

| In patients with higher baseline FPG | 31 - 44%[3][5] | 100 mg & 300 mg | Significant |

| Glucagon Reduction (MMTT) | 17%[3][5] | 300 mg | Significant |

| Glucose-Stimulated Insulin Secretion (GGI) | Enhanced[5] | 100 mg & 300 mg | p = 0.07 |

A subsequent study explored a different therapeutic hypothesis: whether GPR119 agonism could augment the body's counterregulatory glucagon response to hypoglycemia, a significant challenge in T1D management.[9]

| Table 4: Phase 2a (T1D) Study Design | |

| Study Design | Phase 2a, randomized, double-masked, crossover trial[6][9][10] |

| Participant Population | 18 participants (age 20–60 years) with T1D[6][9] |

| Dosing Regimen | 600 mg MBX-2982 or placebo daily for 14 days[6][9] |

| Washout Period | 2 weeks between treatments[9][10] |

| Key Assessments | Counterregulatory responses (glucagon, epinephrine, etc.) during a hyperinsulinemic euglycemic-hypoglycemic clamp; hormonal responses during a Mixed-Meal Test (MMT)[6][9] |

Key Outcomes: The study demonstrated clear target engagement but did not support the primary hypothesis.

| Table 5: Phase 2a (T1D) Key Findings | MBX-2982 vs. Placebo | Result |

| Glucagon Response to Hypoglycemia | No significant difference in max response, AUC, or iAUC[6][9] | Hypothesis not met |

| Other Counterregulatory Hormones | No significant alteration in epinephrine, norepinephrine, or pancreatic polypeptide responses[6][9] | Hypothesis not met |

| GLP-1 Response (during MMT) | 17% higher with MBX-2982[6][9] | Target engagement confirmed |

Experimental Protocols & Workflows

The clinical evaluation of MBX-2982 involved several key experimental procedures designed to probe its effects on glucose metabolism and hormone secretion.

Methodology Details:

-

Mixed Meal Tolerance Test (MMTT) : This test assesses the body's response to a standardized liquid meal. Following administration of the drug (MBX-2982) or placebo, participants consume the meal, and blood samples are drawn at regular intervals to measure levels of glucose, insulin, GLP-1, and glucagon. This allows for the calculation of postprandial glucose excursion and hormone responses.[1][3]

-

Graded Glucose Infusion (GGI) : This procedure evaluates the pancreatic β-cell's sensitivity to glucose. Glucose is infused intravenously at progressively increasing rates to achieve specific glycemic targets. The resulting insulin secretion at each glucose level provides a measure of glucose-stimulated insulin secretion (GSIS).[3][5]

-

Hyperinsulinemic Euglycemic-Hypoglycemic Clamp : This is a gold-standard technique for assessing insulin sensitivity and counterregulatory hormone responses. In the context of the T1D study, insulin was infused to first maintain euglycemia (normal blood sugar) and then induce a controlled state of hypoglycemia.[6][9] Throughout the clamp, blood glucose is frequently monitored and a variable glucose infusion is adjusted to maintain the target glucose levels. Blood samples are collected to measure glucagon and other stress hormones, assessing the body's ability to counteract low blood sugar.[9][10]

The Phase 2a study in T1D patients utilized a crossover design, which is a powerful method for reducing inter-participant variability.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Incretin hormones: Their role in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

The Dual GPR119-Mediated Mechanism of MBX-2982 in Metabolic Regulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-2982 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus. Its mechanism of action in metabolic regulation is characterized by a dual pathway that synergistically enhances glucose homeostasis. MBX-2982 directly stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut. This whitepaper provides a detailed technical guide on the pharmacology of MBX-2982, its signaling pathways, and the experimental methodologies used to elucidate its dual mechanism of action. Contrary to some initial hypotheses, current evidence does not support a significant role for GPR55 antagonism in the therapeutic effects of MBX-2982.

Introduction

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a key target for interventions in metabolic diseases.[1][2] Activation of GPR119 has been shown to improve glucose tolerance and stimulate insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. MBX-2982 has emerged as a clinical candidate that leverages this dual-action pathway for the potential management of type 2 diabetes.[3][4] This document will provide a comprehensive overview of the molecular and cellular mechanisms underpinning the therapeutic potential of MBX-2982.

The Dual Mechanism of Action of MBX-2982

The therapeutic efficacy of MBX-2982 in metabolic regulation stems from its singular activity as a GPR119 agonist, which initiates two distinct but complementary physiological responses:

-

Direct Stimulation of Insulin Secretion: MBX-2982 binds to GPR119 on pancreatic β-cells, leading to a cascade of intracellular events that potentiate glucose-stimulated insulin secretion (GSIS).[3]

-

Indirect Incretin-Mediated Insulin Secretion: By activating GPR119 on enteroendocrine L-cells in the gastrointestinal tract, MBX-2982 stimulates the release of GLP-1.[5] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells to further enhance insulin secretion in a glucose-dependent manner.[1]

It is important to note that while the concept of a "dual mechanism" for MBX-2982 is accurate, it is entirely mediated through its agonist activity on GPR119. Extensive research and clinical data have not substantiated any significant antagonistic activity of MBX-2982 on GPR55.

Signaling Pathways

The distinct downstream effects of GPR119 activation and the hypothetical signaling of GPR55 are illustrated below.

GPR119 Signaling Pathway